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molecular formula C12H12N2O4 B1447158 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile CAS No. 1527503-23-6

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile

Cat. No. B1447158
M. Wt: 248.23 g/mol
InChI Key: BCLXURONCZIUIK-UHFFFAOYSA-N
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Patent
US09284272B2

Procedure details

A solution of 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile (2.78 g, 8.22 mmol), from Step 2, in EtOH (30 mL) was treated with 10% Pd/C (0.87 g, 0.822 mmol), fitted with hydrogen filled balloon and heated to 70° C. for 3 hours under hydrogen atmosphere. The catalyst was filtered off and washed with EtOH. Solvent was concentrated to provide 1-(4-(hydroxyl)-5-methoxy-2-nitrophenyl)cyclobutanecarbonitrile (2 g, 99%). MS (ESI) m/z 249 (M+H)+.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.87 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][C:12]([C:17]2([C:21]#[N:22])[CH2:20][CH2:19][CH2:18]2)=[C:11]([N+:23]([O-:25])=[O:24])[CH:10]=1)C1C=CC=CC=1.[H][H]>CCO.[Pd]>[OH:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][C:12]([C:17]2([C:21]#[N:22])[CH2:18][CH2:19][CH2:20]2)=[C:11]([N+:23]([O-:25])=[O:24])[CH:10]=1

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1OC)C1(CCC1)C#N)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.87 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
Solvent was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=C1OC)C1(CCC1)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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